Imeglimin Eliminates Lactic Acidosis Risk at Therapeutic Doses: Direct Multi-Model Comparison with Metformin
In a direct head-to-head comparison across three preclinical models, imeglimin treatment did not induce lactate accumulation or acidotic events, whereas metformin consistently provoked hyperlactatemia and in some cases fatality. In a dog surgical model, acute metformin (30–1000 mg/kg) caused lactate accumulation, pH decrease, and fatality at the highest dose; imeglimin at equivalent doses produced no lactate elevation or pH change [1]. In rats with gentamycin-induced renal insufficiency receiving 50–100 mg/kg/h, only metformin increased lactatemia and H⁺ concentrations with mortality at higher doses; plasma drug levels were similar between compounds [1]. In chronically treated mice (200 mg/kg bid), only metformin produced hyperlactatemia after acute intraperitoneal glucose loading [1]. Mechanistically, metformin inhibited mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) at 50–250 µM in isolated rat liver mitochondria, whereas imeglimin produced no mGPDH inhibition [1].
| Evidence Dimension | Lactic acidosis risk in preclinical models |
|---|---|
| Target Compound Data | Imeglimin: No lactate accumulation, no pH decrease, no fatality across all models (dog surgery 30–1000 mg/kg; rat renal insufficiency 50–100 mg/kg/h; chronic mouse 200 mg/kg bid) |
| Comparator Or Baseline | Metformin: Lactate accumulation, pH decrease, fatality at 1000 mg/kg in dogs; mortality at 100 mg/kg/h in renal-impaired rats; hyperlactatemia in chronic mouse model |
| Quantified Difference | Qualitative difference: metformin-induced lactic acidosis with fatality vs. absence with imeglimin under identical conditions; mGPDH inhibition: metformin IC₅₀ approximately 50–250 µM, imeglimin no inhibition |
| Conditions | Dog major surgery model, rat gentamycin-induced renal insufficiency model, C57BL/6 mouse chronic treatment model; isolated rat liver mitochondrial assays |
Why This Matters
Procurement of imeglimin hydrochloride over metformin is justified in any preclinical or clinical context where lactic acidosis risk is a safety exclusion criterion, particularly under renal insufficiency, surgical stress, or chronic dosing conditions.
- [1] Vial G, Perrin C, Bolze S, Hallakou-Bozec S, Kergoat M, Fouqueray P, Moller DE. Reduced lactic acidosis risk with Imeglimin: Comparison with Metformin. Physiol Rep. 2022;10(5):e15151. doi:10.14814/phy2.15151 View Source
